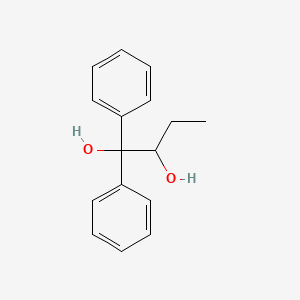

1,1-Diphenyl-butane-1,2-diol

Description

Contextual Significance of Vicinal Diols in Organic Synthesis

Vicinal diols, also known as 1,2-diols or glycols, are a class of organic compounds characterized by the presence of two hydroxyl groups on adjacent carbon atoms. This structural feature makes them highly valuable intermediates in a wide array of organic transformations. Their significance stems from their ability to be readily converted into a variety of other functional groups.

For instance, vicinal diols can be oxidatively cleaved to form aldehydes and ketones. They also serve as precursors for the synthesis of epoxides, which are versatile building blocks in their own right. Furthermore, the hydroxyl groups can act as protecting groups for carbonyl functionalities, a crucial strategy in multi-step organic synthesis. The ability to form cyclic acetals and ketals allows for the selective masking of reactive carbonyls while other parts of a molecule undergo chemical modification.

The synthesis of vicinal diols can be achieved through several methods, including the dihydroxylation of alkenes. A prominent example is the Sharpless asymmetric dihydroxylation, which allows for the stereoselective synthesis of chiral diols from prochiral alkenes. researchgate.net This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. Another common method is the acid-catalyzed hydrolysis of epoxides.

Overview of Research Trajectories for 1,1-Diphenyl-butane-1,2-diol and Related Diols

Research concerning this compound and its structural relatives has primarily focused on their synthesis and potential as chiral building blocks or ligands in asymmetric catalysis. The presence of a stereocenter at the C2 position, coupled with the bulky phenyl groups at C1, suggests that this diol could be a valuable tool in stereoselective reactions.

While specific research applications for this compound are not extensively documented in publicly available literature, the research trajectories for analogous vicinal diols provide a roadmap for its potential uses. For example, the diastereoselective synthesis of related diols, such as (+/-)-1,2-diphenyl-1,2-propanediol, has been explored as an educational tool to demonstrate the principles of Grignard reactions and stereoselectivity. researchgate.net In such syntheses, the addition of a Grignard reagent to an α-chiral ketone can lead to the preferential formation of one diastereomer over the other.

Furthermore, the synthesis of other diphenyl-substituted diols, like 1,1-diphenylbutane-1,4-diol, has been described through the reaction of phenylmagnesium bromide with γ-butyrolactone. Although this produces a different isomer, the synthetic strategy highlights a potential pathway that could be adapted for the synthesis of the 1,2-diol.

The research on similar chiral diols often involves their use as ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction. The unique steric and electronic properties of this compound, arising from the gem-diphenyl group adjacent to a secondary alcohol, could lead to novel applications in these areas. Future research may focus on the development of efficient and stereoselective synthetic routes to access this specific diol and subsequently explore its utility in asymmetric synthesis and materials science.

Structure

3D Structure

Properties

CAS No. |

108843-02-3 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

1,1-diphenylbutane-1,2-diol |

InChI |

InChI=1S/C16H18O2/c1-2-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15,17-18H,2H2,1H3 |

InChI Key |

DWBLJCMBQHQWRY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Diphenyl Butane 1,2 Diol and Its Analogs

Classical and Established Synthetic Routes to Diaryldiols

The synthesis of diaryldiols, including 1,1-diphenyl-butane-1,2-diol, has historically relied on robust and well-established chemical transformations. These methods are prized for their reliability and are foundational in organic synthesis.

Grignard Reagent-Mediated Syntheses of Diols

Grignard reactions represent a cornerstone for the formation of carbon-carbon bonds and the synthesis of alcohols. mnstate.educhegg.com The nucleophilic addition of a Grignard reagent to a carbonyl compound is a versatile method for producing tertiary alcohols. In the context of this compound, a common precursor is benzoin (B196080) (2-hydroxy-1,2-diphenylethanone). chegg.com

The synthesis involves the reaction of benzoin with an ethyl Grignard reagent, such as ethylmagnesium bromide (EtMgBr). wikipedia.org The Grignard reagent is typically prepared by reacting bromoethane (B45996) with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgyoutube.com The ethyl carbanion of the Grignard reagent attacks the electrophilic carbonyl carbon of benzoin. youtube.com This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final diol product. chegg.com

A notable aspect of this reaction is its diastereoselectivity. The pre-existing stereocenter in benzoin can influence the direction of the nucleophilic attack, leading to the preferential formation of one diastereomer over the other. chegg.comresearchgate.net The reaction's outcome can be rationalized by models such as the Cram chelate model, which predicts the Grignard reagent will preferentially add to the less sterically hindered face of a five-membered cyclic intermediate formed with the magnesium ion. researchgate.net

| Starting Material | Grignard Reagent | Solvent | Key Features |

| Benzoin | Ethylmagnesium Bromide (EtMgBr) | Diethyl Ether or THF | Forms a tertiary alcohol; reaction is diastereoselective. chegg.comresearchgate.net |

| Benzoin | Methylmagnesium Iodide (MeMgI) | Diethyl Ether | Produces two diastereomers of 1,2-diphenyl-1,2-propanediol with differing melting points. chegg.com |

Reductive Coupling Strategies for Diol Formation

Reductive coupling reactions, particularly pinacol (B44631) coupling, provide another classical route to vicinal diols. jove.com This method involves the reductive dimerization of two carbonyl compounds. While traditionally used for creating symmetrical diols from a single ketone or aldehyde, recent advancements have focused on cross-pinacol coupling to generate unsymmetrical diols. jove.comnih.govorganic-chemistry.org

The synthesis of unsymmetrical 1,2-diols through cross-coupling is challenging due to the need to differentiate between two similar carbonyl compounds. jove.comnih.gov However, methods using low-valent titanium reagents, generated from TiCl₄ and a reducing agent like manganese powder, have shown success in selectively coupling two different aromatic aldehydes. organic-chemistry.org These reactions can proceed with good selectivity and yield, often favoring the formation of the erythro-isomer. organic-chemistry.org More recently, photocatalytic cross-pinacol couplings have been developed, offering a method that can proceed under mild conditions. chemrxiv.orgresearchgate.net These reactions may involve an umpolung (polarity reversal) of a carbonyl group, generating a nucleophilic carbinol synthon that can react with a second carbonyl compound. chemrxiv.org

Multi-Step Synthesis with Protecting Group Chemistry

Complex molecules often require multi-step synthetic sequences that employ protecting groups to mask reactive functional groups. qut.edu.auaroonchande.com This strategy allows for selective transformations at other sites in the molecule. For the synthesis of diaryldiols, a ketone functionality might be protected while another functional group, like an ester, undergoes reaction. qut.edu.auchemistrysteps.com

For instance, a synthetic route to a related diol, 1,1-diphenylbutan-1,3-diol, starts with ethyl acetoacetate. qut.edu.au The ketone group is first protected as a cyclic ketal using ethylene (B1197577) glycol. aroonchande.com This protection allows the ester group to react selectively with a Grignard reagent, such as phenylmagnesium bromide, in a double addition to form a tertiary alcohol. qut.edu.auaroonchande.com Subsequent deprotection of the ketal under acidic conditions reveals the ketone, which can then be reduced to the corresponding alcohol, completing the synthesis of the diol. qut.edu.au This approach highlights the strategic use of protecting groups to achieve a desired chemical outcome. wikipedia.org

Stereoselective Synthesis of this compound and Chiral Variants

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of stereoselective synthetic methods. nih.gov These techniques aim to control the three-dimensional arrangement of atoms in a molecule, producing a specific stereoisomer.

Asymmetric Reduction Methods for Ketone Precursors

A key strategy for the stereoselective synthesis of chiral diols is the asymmetric reduction of a prochiral ketone precursor. nih.gov For this compound, the precursor would be an α-hydroxy ketone, such as 1,1-diphenyl-2-hydroxy-1-butanone. The reduction of the carbonyl group in this precursor creates a new stereocenter.

Biocatalytic methods, employing enzymes like carbonyl reductases, have emerged as powerful tools for this transformation. researchgate.netnih.govnih.gov Strains of microorganisms, such as Pichia jadinii and Candida krusei, have been identified that can reduce 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol with high enantiomeric excess (e.e.). nih.govnih.govresearchgate.net These enzymatic reductions often exhibit excellent stereoselectivity, producing the desired enantiomer in high purity. nih.govresearchgate.net The reaction conditions, including pH, temperature, and the presence of a co-substrate like glucose, are optimized to maximize yield and selectivity. nih.govnih.gov

| Precursor | Catalyst/Method | Product | Selectivity |

| 4-hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-butanediol | 100% e.e. nih.govresearchgate.net |

| 4-hydroxy-2-butanone | Candida krusei ZJB-09162 | (R)-1,3-butanediol | 99.0% e.e. nih.gov |

| Chiral 1,3-keto alcohols | R-CBS–oxazaborolidine complex | Chiral 1,3-diols | >99% e.e. nih.gov |

Organocatalytic Approaches to Chiral Diol Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major area of research in asymmetric synthesis. nih.gov Proline and its derivatives are common organocatalysts for asymmetric aldol (B89426) reactions, which can be a key step in the synthesis of chiral diols. nih.gov

A synthetic strategy could involve an asymmetric aldol reaction to create a chiral β-hydroxy ketone, which is then reduced to the diol. For example, a proline-derived organocatalyst, sometimes in conjunction with a metal additive like Cu(OTf)₂, can be used to synthesize chiral 1,3-keto alcohols with very high enantiomeric excess. nih.gov The subsequent reduction of the ketone group, often achieved with chiral reducing agents like oxazaborolidine reagents (such as the Corey-Bakshi-Shibata or CBS reagent), can proceed with high diastereoselectivity to furnish the desired chiral diol. nih.gov This two-step asymmetric approach allows for the synthesis of 1,3-diol enantiomers with high enantiomeric purity. nih.gov

Biocatalytic and Enzymatic Routes to Enantiopure Diols

The pursuit of enantiomerically pure vicinal diols, such as this compound, has increasingly turned towards biocatalytic methods due to their high selectivity, mild reaction conditions, and environmentally benign nature. Enzymes, particularly lipases and dehydrogenases, are at the forefront of these strategies, offering pathways to chiral diols through kinetic resolution of racemates or asymmetric synthesis from prochiral precursors.

One of the most established enzymatic methods for obtaining enantiopure diols is the kinetic resolution of a racemic mixture. This approach relies on the differential rate of reaction of an enzyme with the two enantiomers of the diol or its derivative. Lipases are frequently employed for this purpose, catalyzing either the enantioselective acylation of the diol or the enantioselective hydrolysis of a corresponding diol ester. researchgate.net

For instance, lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipase from Pseudomonas cepacia (lipase PS) have demonstrated high efficiency in the kinetic resolution of various secondary alcohols and diols. researchgate.netnih.gov The choice of acyl donor and solvent is critical for achieving high enantioselectivity (expressed as the enantiomeric ratio, E). Vinyl acetate (B1210297) is a common and effective acyl donor due to the irreversible nature of the transesterification. nih.gov

A comparison of different lipase-catalyzed strategies for the resolution of racemic 1,2-diols revealed that esterification and alcoholysis reactions often yield higher chemo- and enantioselectivity than hydrolysis of the corresponding diesters. researchgate.net In the case of lipase PS, esterification using anhydrides as acylating agents in organic solvents proved to be a highly selective method. researchgate.net

The following table illustrates the effectiveness of lipase-catalyzed kinetic resolution for analogous diols, highlighting the potential for applying this methodology to this compound.

| Enzyme | Substrate | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (ee) | Enantiomeric Ratio (E) | Reference |

| Novozym 435 | Racemic 1-(1-naphthyl)ethanol | Acylation | Vinyl acetate/n-heptane | ~48 | 90% (S-alcohol) | >200 | nih.gov |

| Pseudomonas fluorescens Lipase | Racemic 2-phenylchroman-4-ol | Acylation | Vinyl acetate | 50 | >99% (product) | >200 | mdpi.com |

| Candida rugosa Lipase | Racemic Naproxen methyl ester | Hydrolysis | Isooctane/water | 49 | Not specified | 174.2 | nih.gov |

| Pseudomonas cepacia Lipase | Racemic 1,2-diols | Esterification | Acetic anhydride/DIPE | High | High | High | researchgate.net |

An alternative biocatalytic route involves the asymmetric reduction of a prochiral α-hydroxy ketone precursor. For example, the synthesis of this compound could be envisioned starting from 1-hydroxy-1,1-diphenyl-2-butanone. The stereoselective reduction of the ketone functionality would yield the chiral diol. Engineered microorganisms and isolated dehydrogenases are well-suited for this transformation. Studies have shown the efficient conversion of 1,2-butanediol (B146104) to 1-hydroxy-2-butanone using engineered E. coli expressing butanediol (B1596017) dehydrogenase. mdpi.com Reversing this process through the asymmetric reduction of the ketone is a feasible strategy. For instance, a newly isolated strain of Pichia jadinii has been used for the asymmetric reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with excellent yield and 100% enantiomeric excess, demonstrating the potential of microbial reduction for producing chiral diols. nih.gov

Derivatization Strategies for Accessing Chiral Diol Precursors

Derivatization plays a crucial role in the synthesis of chiral diols, not only as a means to introduce chirality but also to facilitate the separation and analysis of enantiomers. These strategies often involve the temporary modification of a functional group to direct the stereochemical outcome of a subsequent reaction or to create diastereomers that can be separated using standard chromatographic techniques.

One common strategy for accessing chiral diol precursors is through the derivatization of olefins. The asymmetric dihydroxylation (AD) of an alkene, such as 1,1-diphenyl-1-butene, using osmium tetroxide in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine), is a powerful method for establishing the two adjacent stereocenters of the diol in a controlled manner. The olefin precursor itself can be synthesized through various established methods.

Another key strategy involves the derivatization of the diol itself to facilitate the determination of enantiomeric purity and absolute configuration. Chiral vicinal diols can be reacted with chiral derivatizing agents (CDAs) to form diastereomeric products. researchgate.net These diastereomers exhibit different physicochemical properties, allowing for their separation by achiral chromatography (HPLC or GC) or distinct signals in NMR spectroscopy.

For example, 2′-methoxy-1,1′-binaphthalene-8-carbaldehyde (MBC) is a chiral derivatizing agent that reacts with 1,2- and 1,3-diols to form single diastereomeric acetals. The absolute configuration of the original diol can then be determined using NMR spectroscopy by observing the Nuclear Overhauser Effect (NOE) between protons on the diol moiety and the derivatizing agent. mdpi.com

Boronic acids are another class of reagents used for the derivatization of vicinal diols. They react rapidly and selectively with the diol to form stable cyclic boronate esters. nih.gov This derivatization is often employed to enhance the sensitivity and selectivity of liquid chromatography-mass spectrometry (LC-MS) analysis. For instance, using 6-bromo-3-pyridinylboronic acid as a derivatizing agent allows for sensitive detection due to the characteristic isotope pattern of bromine. nih.gov While this is primarily an analytical technique, the principles of forming cyclic derivatives can be applied in synthetic strategies, for example, by using a chiral boronic acid to effect a kinetic resolution.

The table below summarizes common derivatization strategies that can be applied to access or analyze chiral diol precursors.

| Derivatization Strategy | Precursor/Substrate | Reagent/Catalyst | Purpose | Outcome | Reference |

| Asymmetric Dihydroxylation | Olefin (e.g., 1,1-diphenyl-1-butene) | OsO₄ / Chiral Ligand (AD-mix) | Synthesis of enantiopure diol | Enantioenriched this compound | researchgate.net |

| Acetal Formation | Racemic diol | 2′-Methoxy-1,1′-binaphthalene-8-carbaldehyde (MBC) | Determination of absolute configuration | Diastereomeric acetals separable/distinguishable by NMR | mdpi.com |

| Boronate Ester Formation | Vicinal diol | 6-Bromo-3-pyridinylboronic acid (BPBA) | Enhanced LC-MS detection | Cyclic boronate ester with unique MS signature | nih.gov |

| Protecting Group Chemistry | Keto-alcohol (e.g., 4-hydroxy-4,4-diphenylbutan-2-one) | Ethylene glycol (to form a ketal) | Selective reaction at another functional group | Protection of ketone allows for selective reduction of another group, leading to a diol precursor | nih.gov |

Furthermore, derivatization is inherent in multi-step syntheses where protecting groups are used. For instance, in the synthesis of the related 1,1-diphenyl-1,3-diol, a keto-alcohol precursor (4-hydroxy-4,4-diphenylbutan-2-one) was protected as a ketal. nih.gov This derivatization allowed for the selective manipulation of other parts of the molecule before the deprotection and subsequent reduction to the final diol. nih.gov Such protecting group strategies are fundamental for accessing complex chiral diol precursors from readily available starting materials.

Chemical Transformations and Reaction Pathways of 1,1 Diphenyl Butane 1,2 Diol

Reactivity of Hydroxyl Functional Groups

The two hydroxyl groups in 1,1-diphenyl-butane-1,2-diol exhibit different reactivities due to their substitution patterns. The tertiary hydroxyl group at the C1 position is more sterically hindered than the secondary hydroxyl group at the C2 position. This difference influences the outcome of reactions such as esterification, etherification, and substitution.

Esterification of diols is a common transformation, often carried out by reacting the diol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. google.comgoogle.com For this compound, the relative reactivity of the two hydroxyl groups is a key consideration. The secondary hydroxyl group is generally more amenable to esterification than the sterically hindered tertiary hydroxyl group.

The synthesis of polyesters from diols and dicarboxylic acids is a well-established process. For instance, poly(1,4-butanediol citrate) has been synthesized by reacting 1,4-butanediol (B3395766) with citric acid in the presence of a catalyst like p-toluenesulfonic acid (PTSA). nih.gov Kinetic studies comparing the esterification of primary (1,4-butanediol) and secondary (2,3-butanediol) diols have shown that primary hydroxyl groups react significantly faster. researchgate.net This suggests that in this compound, selective esterification of the secondary hydroxyl group could be achieved under carefully controlled conditions.

Typical conditions for esterification reactions involve heating the diol and carboxylic acid with a catalyst. The reaction temperature can vary depending on the specific reactants and catalyst used, but ranges from 130 to 280°C are common. google.comgoogle.com

| Reaction | Reactants | Catalyst | Temperature (°C) | Product Type |

| Esterification | Diol, Carboxylic Acid | p-Toluenesulfonic acid, Sulfuric acid | 110-280 | Mono- or Di-ester |

| Polyesterification | Diol, Dicarboxylic Acid | p-Toluenesulfonic acid (PTSA) | ~140 | Polyester |

Etherification reactions would similarly be expected to favor the less sterically hindered secondary hydroxyl group.

The hydroxyl groups of a diol can be substituted with other functional groups, such as halogens. This transformation can be achieved using reagents like hydrogen halides. For example, 1,4-diphenyl-1,4-butanediol (B1267775) has been converted to 1,4-dichloro-1,4-diphenylbutane by treatment with gaseous hydrogen chloride in glacial acetic acid. lookchem.com This reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic substitution by the chloride ion.

Given the structural similarities, a similar reaction could be envisioned for this compound. The tertiary hydroxyl group, upon protonation, would form a relatively stable tertiary carbocation, making it susceptible to nucleophilic attack. The secondary hydroxyl group could also undergo substitution, likely via an SN2 mechanism or after protonation, an SN1 mechanism. The specific reaction conditions would determine the selectivity and outcome of the substitution.

| Starting Material | Reagent | Solvent | Product |

| 1,4-Diphenyl-1,4-butanediol | Hydrogen Chloride (gas) | Glacial Acetic Acid | 1,4-Dichloro-1,4-diphenylbutane |

Carbon Skeleton Rearrangements and Scission Reactions

The carbon framework of this compound can undergo significant changes through dehydration and oxidative cleavage reactions.

Acid-catalyzed dehydration of alcohols is a classic method for the formation of alkenes. In the case of diols, this can lead to the formation of unsaturated alcohols or dienes. For compounds structurally similar to this compound, such as 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols, acid-catalyzed dehydration has been shown to produce a mixture of (Z)- and (E)-but-1-ene isomers. google.com The reaction is believed to proceed through a carbocation intermediate. google.com The dehydration of diols can also be influenced by the acidity of the catalyst and the reaction temperature. nih.gov

For this compound, protonation of one of the hydroxyl groups followed by the loss of water would generate a carbocation. Subsequent elimination of a proton from an adjacent carbon would lead to the formation of an olefin. The position of the double bond would depend on which hydroxyl group is eliminated and which proton is abstracted.

The vicinal diol (or glycol) moiety is susceptible to oxidative cleavage of the carbon-carbon bond between the two hydroxyl groups. This reaction is a powerful tool in organic synthesis as it breaks a C-C single bond to form two carbonyl compounds. organic-chemistry.org Common reagents for this transformation include periodic acid (HIO₄) and lead tetraacetate (Pb(OAc)₄). organic-chemistry.orgacs.org The reaction proceeds through a cyclic intermediate, such as a cyclic periodate (B1199274) ester. organic-chemistry.org

More recently, eco-friendly methods for oxidative cleavage have been developed, including electrochemical and thermochemical approaches that avoid the use of transition-metal catalysts and external oxidants. researchgate.net Another convenient and inexpensive reagent for this purpose is aqueous sodium hypochlorite (B82951) (NaOCl) in acetonitrile (B52724). acs.org The nature of the products (aldehydes, ketones, or carboxylic acids) can be controlled by the reaction conditions, such as the molar ratio of the substrate to the oxidizing agent. acs.org

For this compound, oxidative cleavage would break the C1-C2 bond, yielding benzophenone (B1666685) (from the C1 carbon) and butanal (from the C2 carbon). Further oxidation of butanal to butanoic acid could occur depending on the oxidant and reaction conditions.

| Oxidant | Reaction Conditions | Typical Products |

| Periodic acid (HIO₄) | Aqueous or organic solvent | Aldehydes, Ketones |

| Lead tetraacetate (Pb(OAc)₄) | Anhydrous organic solvent | Aldehydes, Ketones |

| Sodium hypochlorite (NaOCl) | Acetonitrile/water | Aldehydes, Ketones, or Carboxylic acids |

| Electrochemical oxidation | Catalyst- and oxidant-free | Ketones |

Stereochemical Investigations of 1,1 Diphenyl Butane 1,2 Diol

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of 1,1-diphenyl-butane-1,2-diol is not static. The molecule can adopt various conformations due to rotation around its single bonds. The relative stability of these conformers is influenced by a delicate balance of steric and electronic interactions, including the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Studies on similar 1,2-diols, such as 1,2-ethanediol (B42446) and butane-2,3-diol, provide insights into the possible interactions at play. In vicinal diols, intramolecular hydrogen bonding is a possibility, which can significantly stabilize certain conformations. nih.govresearchgate.netyoutube.com For instance, in butane-2,3-diol, hydrogen bonding between the two hydroxyl groups contributes to the stability of the gauche conformation. youtube.com However, some studies suggest that for vicinal diols like 1,2-ethanediol, these interactions might be weak in the gas phase. researchgate.netnih.gov Theoretical calculations using Density Functional Theory (DFT) have been employed to study the conformational equilibrium and the stability of intramolecular hydrogen bonds in various diols. nih.govnih.gov These computational methods help in identifying the most stable conformers and understanding the nature of the intramolecular forces.

A detailed conformational analysis of this compound would involve the identification of all possible staggered and eclipsed conformations and the calculation of their relative energies. This would likely reveal that conformations minimizing the steric clash between the phenyl groups and the ethyl group are favored.

Table 1: Key Intramolecular Interactions in Diols

| Interaction Type | Description | Potential Impact on this compound |

| Intramolecular Hydrogen Bonding | An attractive interaction between the hydrogen of one hydroxyl group and the oxygen of the other. | Can stabilize specific gauche conformations, influencing the dihedral angle between the two hydroxyl groups. |

| Steric Repulsion | Repulsive forces between bulky groups (phenyl and ethyl groups) due to overlapping electron clouds. | A major factor determining the preferred rotational conformers, likely disfavoring conformations with eclipsed bulky groups. |

| Dipole-Dipole Interactions | Interactions between the permanent dipoles of the C-O bonds. | Can influence the relative orientation of the hydroxyl groups in space. |

| Gauche Interactions | Steric strain arising from the proximity of substituents in a gauche conformation. | Interactions between the phenyl, ethyl, and hydroxyl groups will contribute to the overall conformational energy. |

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms (absolute and relative stereochemistry) at the chiral center (C2) of this compound is crucial. Several powerful analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. To determine the enantiomeric purity and absolute configuration of chiral compounds like this compound, chiral derivatizing agents (CDAs) are often used. wikipedia.org CDAs are chiral molecules that react with the enantiomers of the analyte to form diastereomers. wikipedia.org These diastereomers, unlike the original enantiomers, have distinct NMR spectra, allowing for their differentiation and quantification. wikipedia.orgnih.gov

The process involves reacting the diol with a chiral agent, such as Mosher's acid or a chiral boronic acid, to form new covalent bonds. nih.gov The resulting diastereomeric esters or boronate esters will exhibit different chemical shifts for their protons in the ¹H NMR spectrum. nih.govresearchgate.net By analyzing these differences, the enantiomeric excess (ee) of the original diol mixture can be determined. nih.gov Furthermore, by comparing the observed chemical shift differences with established models, the absolute configuration of the major enantiomer can often be assigned. researchgate.net

Table 2: Common Chiral Derivatizing Agents for Diols

| Chiral Derivatizing Agent | Resulting Derivative | NMR Technique | Information Obtained |

| (R)- or (S)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) | Diastereomeric esters | ¹H NMR, ¹⁹F NMR | Enantiomeric excess, absolute configuration |

| Chiral Boronic Acids (e.g., 2-formylphenylboronic acid with a chiral amine) | Diastereomeric imino-boronate esters | ¹H NMR, ¹⁹F NMR | Enantiomeric purity. nih.gov |

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the molecule's absolute configuration and conformation. mdpi.comresearchgate.net

For this compound, the experimental ECD spectrum can be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). beilstein-journals.orgnih.gov By finding a good match between the experimental and a calculated spectrum for a specific enantiomer, the absolute configuration of the compound can be confidently assigned. beilstein-journals.orgnih.gov The shape and sign of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the chromophores (the phenyl groups in this case) and their interaction with the chiral center. researchgate.net It is important to consider that the conformation of the molecule can significantly affect the ECD spectrum, making conformational analysis a crucial prerequisite for accurate stereochemical assignment. mdpi.com

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal of the compound. The resulting diffraction pattern can be used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of every atom.

For this compound, a successful X-ray crystallographic analysis would unambiguously determine the connectivity of the atoms and the stereochemistry at the C2 chiral center. It would also provide detailed information about the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the intramolecular interactions that govern the molecule's structure.

Control of Stereoselectivity in Reactions Involving this compound

The stereochemical outcome of reactions that form or involve this compound is of significant interest. Achieving high levels of stereoselectivity, meaning the preferential formation of one stereoisomer over others, is a key goal in asymmetric synthesis.

The stereoselectivity of reactions producing this diol, such as the reduction of a corresponding diketone or the dihydroxylation of an alkene, can be influenced by several factors. The use of chiral catalysts or reagents can create a chiral environment that favors the formation of one enantiomer. For example, asymmetric dihydroxylation reactions, pioneered by Sharpless, utilize chiral ligands to direct the stereochemical course of the reaction. scispace.com

Furthermore, the existing stereocenter in this compound can direct the stereochemistry of subsequent reactions at other positions in the molecule. This phenomenon, known as substrate-controlled stereoselectivity, arises from the steric and electronic influence of the chiral center on the approaching reagents. Aromatic interactions, such as CH-π interactions involving the phenyl groups, can also play a crucial role in controlling the stereoselectivity of reactions by stabilizing certain transition states over others. scispace.com By understanding these controlling factors, chemists can design synthetic routes that produce the desired stereoisomer of this compound with high purity.

Mechanistic Studies and Theoretical Chemistry of 1,1 Diphenyl Butane 1,2 Diol

Reaction Mechanism Elucidation for Diol Transformations

Understanding the precise steps through which diols like 1,1-Diphenyl-butane-1,2-diol undergo chemical changes is fundamental to controlling reaction outcomes. Research into related systems provides a framework for proposing and verifying these mechanisms.

While direct studies on this compound are specific, the broader class of diols and aromatic compounds can undergo transformations involving single electron transfer (SET) steps, leading to the formation of radical ions. Radical anions, species that contain both a negative charge and an unpaired electron, are often key intermediates in photoredox catalysis and other reduction processes. chemrxiv.org

In related systems, radical anions have been identified as potent reagents capable of activating strong chemical bonds. chemrxiv.org The generation of these species can occur through photochemical processes where a photocatalyst, upon excitation, transfers an electron to the substrate. For a molecule like this compound, the presence of two phenyl groups is significant. These aromatic rings can stabilize a radical anion intermediate through delocalization of the unpaired electron and the negative charge across the π-system. This stabilization can influence the reaction pathways, potentially favoring cleavage or rearrangement reactions that proceed through such intermediates.

Studies on other organic molecules, such as tetraazapentacenes, have shown that stable, crystalline radical anions can be prepared and characterized. nih.gov These investigations reveal that structural modifications, like halogenation, can improve charge distribution in the radical anion, increase electron affinity, and reduce the reorganization energy associated with electron transfer. nih.gov This suggests that the stability and reactivity of a potential radical anion of this compound would be heavily influenced by its substituent groups and the surrounding solvent environment.

Many transformations of diols are catalyzed by transition metals, and understanding the catalytic cycle requires identifying the transient intermediates that are formed and consumed during the reaction. nih.govacs.org Common catalytic transformations for diols include oxidation, cyclization, and coupling reactions.

A general strategy for the catalytic transformation of alcohols and diols is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.net This process typically involves several key steps and intermediates:

Dehydrogenation: The catalyst, often a transition metal complex (e.g., based on Manganese, Ruthenium, or Palladium), first removes hydrogen from the diol's alcohol group(s), forming a metal-hydride species and an aldehyde or ketone intermediate. acs.orgresearchgate.net

Intermediate Reaction: The newly formed carbonyl compound can then undergo a variety of reactions, such as condensation with another nucleophile (like an amine to form an imine) or an intramolecular aldol-type reaction. acs.org

Hydrogenation: The metal-hydride intermediate, formed in the first step, then transfers the hydrogen back to the transformed substrate, reducing it to the final product and regenerating the active catalyst. researchgate.net

Table 1: Common Intermediates in Catalyzed Diol Transformations

| Intermediate Type | Role in Catalytic Cycle | Catalytic System Example |

|---|---|---|

| Metal-Alkoxy Complex | Initial binding of the diol to the metal center. | Manganese Pincer Complexes acs.org |

| Metal-Hydride Species | Stores and transfers hydrogen from the diol. | Ruthenium and Manganese Complexes acs.orgresearchgate.net |

| Aldehyde/Ketone | Formed upon dehydrogenation of the diol. | Hydrogen Auto-Transfer Reactions researchgate.net |

| Imine | Formed by condensation of the intermediate aldehyde/ketone with an amine. | Catalytic Amination researchgate.net |

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating molecules like this compound at the atomic level, providing insights that can be difficult to obtain through experimental means alone.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure and energy of a molecule. These calculations can predict a wide range of properties for this compound.

Structural Optimization: DFT methods, such as B3LYP, can determine the most stable three-dimensional geometry of the molecule by finding the minimum energy conformation. researchgate.net

Thermodynamic Stability: Calculations can provide the relative energies of different isomers or conformers, indicating which structures are most likely to exist. For instance, calculations on related C2H6O2 isomers have identified ethane-1,1-diol as the most stable isomer, warranting further spectroscopic study. researchgate.net

Electronic Properties: These methods can map the electron density distribution, calculate dipole moments, and determine the energies of molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity.

Public databases like PubChem provide computed properties for this compound derived from such theoretical models. nih.gov

Table 2: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₂ | PubChem nih.gov |

| Molecular Weight | 242.31 g/mol | PubChem nih.gov |

| Exact Mass | 242.130679813 Da | PubChem nih.gov |

| XLogP3 | 2.8 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

While DFT calculations are excellent for finding stationary points on the potential energy surface (like stable conformers), Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. An MD simulation calculates the forces between atoms and uses them to simulate the atoms' movements, providing a view of the molecule's flexibility and conformational landscape.

For this compound, MD simulations can reveal:

Conformational Preferences: The molecule is flexible due to several rotatable single bonds. MD simulations can explore the vast number of possible conformations and determine the probability of finding the molecule in a particular shape at a given temperature.

Intramolecular Interactions: These simulations can highlight important non-covalent interactions, such as intramolecular hydrogen bonding between the two hydroxyl groups or π-stacking between the phenyl rings, which stabilize certain conformations.

Solvent Effects: By including solvent molecules in the simulation, one can study how the environment affects the conformational preferences of the diol.

Theoretical studies on similar 1,2-diols have shown that understanding the preferred conformations is essential for explaining their reactivity and spectroscopic properties. researchgate.net

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and structural elucidation of compounds. For this compound, this is particularly useful for interpreting complex NMR spectra.

Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. researchgate.net This is achieved by first optimizing the molecule's geometry and then calculating the magnetic shielding tensor for each nucleus. The accuracy of these predictions, often made using DFT methods, is frequently high enough to distinguish between different isomers or stereoisomers.

For chiral molecules like 1,2-diols, this technique is invaluable. For example, a reliable method for determining the absolute configuration of 1,2-diols involves comparing the ¹H NMR spectra of their diastereomeric esters. researchgate.net Computational models (using methods like HF and B3LYP) have been used to prove that the differences in chemical shifts for specific protons correlate directly with the absolute configuration of the chiral centers. researchgate.net This synergy between experimental NMR and computational prediction provides a powerful tool for stereochemical assignment.

Advanced Spectroscopic and Analytical Methodologies in Research on 1,1 Diphenyl Butane 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. For 1,1-Diphenyl-butane-1,2-diol, ¹H and ¹³C NMR would be fundamental for its structural confirmation and for elucidating its stereochemistry.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the various protons in the molecule. The aromatic protons on the two phenyl groups would likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The single proton on the carbon bearing a hydroxyl group (C2) would be a key diagnostic signal, and its coupling to the adjacent methylene (B1212753) and hydroxyl protons would provide crucial stereochemical information. The methylene (CH₂) and methyl (CH₃) protons of the butyl chain would have characteristic shifts and coupling patterns in the upfield region of the spectrum.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atom bonded to the two phenyl groups and one hydroxyl group (C1) would be significantly deshielded, appearing at a high chemical shift. The carbons of the phenyl groups would generate a series of peaks in the aromatic region (typically 125-150 ppm). The remaining carbons of the butane (B89635) chain would be found at lower chemical shifts.

For stereochemical analysis, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy would be employed to determine the relative spatial proximity of protons, which is essential for assigning the relative stereochemistry of the two chiral centers (C1 and C2).

Hypothetical ¹H NMR Data for this compound This table is illustrative and not based on experimental data.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Phenyl-H | 7.0 - 8.0 | m | - |

| OH | Variable | br s | - |

| CH(OH) | ~4.0 - 4.5 | m | J |

| CH₂ | ~1.5 - 2.0 | m | J |

Hypothetical ¹³C NMR Data for this compound This table is illustrative and not based on experimental data.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C(Ph)₂(OH) | ~80 - 90 |

| CH(OH) | ~70 - 80 |

| CH₂ | ~25 - 35 |

| CH₃ | ~10 - 15 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

An IR spectrum of this compound would prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. The broadness of this peak would suggest hydrogen bonding. C-H stretching vibrations from the aromatic rings and the aliphatic butane chain would be observed around 2850-3100 cm⁻¹. The presence of the phenyl groups would also give rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending bands below 900 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the aromatic ring vibrations would produce strong and sharp signals, aiding in the confirmation of the diphenyl substitution.

Hypothetical IR Absorption Bands for this compound This table is illustrative and not based on experimental data.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching, H-bonded | 3200 - 3600 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously establish the relative stereochemistry of the diol and reveal the intermolecular interactions, such as hydrogen bonding patterns, that govern the crystal packing. No published crystal structure for this compound was found in the course of this research.

Chromatographic Techniques for Separation and Purity Assessment in Research Applications

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) would be a primary tool. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be effective for purity analysis. The presence of UV-active phenyl groups means a UV detector could be used for sensitive detection. Chiral HPLC, employing a chiral stationary phase, would be necessary to separate and quantify the enantiomers of a specific stereoisomer of this compound.

Gas Chromatography (GC) could also be used, potentially after derivatization of the hydroxyl groups to increase the compound's volatility and thermal stability. GC would be useful for assessing purity, particularly with respect to volatile impurities.

Thin-Layer Chromatography (TLC) would serve as a rapid and convenient method for monitoring the progress of reactions that synthesize or modify this compound.

Advanced Applications and Roles in Contemporary Chemical Research

Utilization in Asymmetric Catalysis and Chiral Ligand Development

Chiral vicinal diols are fundamental building blocks for the creation of chiral ligands, which are essential for asymmetric catalysis. These ligands coordinate to a metal center, creating a chiral environment that can steer a chemical reaction to selectively produce one enantiomer of a product over the other. alfachemic.com

The applications of chiral diols in this context are extensive:

Formation of Chiral Catalysts: Chiral diols are precursors to a wide variety of ligands, such as chiral phosphines, diamines, and other bidentate ligands. These ligands, when complexed with metals like ruthenium, rhodium, or palladium, form highly effective catalysts for reactions including asymmetric hydrogenation, oxidation, and carbon-carbon bond-forming reactions. alfachemic.com

Asymmetric Dihydroxylation: In a complementary sense, the asymmetric dihydroxylation (AD) of alkenes, a reaction that won the 2001 Nobel Prize in Chemistry, is a premier method for producing chiral vicinal diols. This process often uses cinchona alkaloid derivatives as chiral ligands to direct the stereochemistry of the diol product. lookchem.comalfachemic.com

Catalyst-Controlled Reactions: The development of small-molecule organocatalysts, such as proline, has enabled the direct asymmetric aldol (B89426) reaction between hydroxyacetone (B41140) and various aldehydes to produce anti-1,2-diols with high enantioselectivity, complementing traditional metal-catalyzed methods. lookchem.com

Table 1: Examples of Chiral Diol Applications in Asymmetric Synthesis

| Application | Diol Type/Precursor | Catalyst/Reagent | Reaction Type | Reference |

| Synthesis of anti-1,2-diols | Hydroxyacetone (donor) | Proline | Aldol Reaction | lookchem.com |

| Synthesis of Chiral 1,2-diols | Alkenes | OsO₄ / Cinchona Alkaloid Ligands | Dihydroxylation | alfachemic.com |

| Epoxide Ring Opening | Styrene Oxide | Co-Salen Catalyst | Hydrolytic Kinetic Resolution | alfachemic.com |

Employment as Synthetic Intermediates for Complex Molecule Construction

The 1,2-diol functional group is a versatile handle that can be readily converted into other key functional groups, making it an invaluable intermediate in the synthesis of complex molecules like pharmaceuticals and natural products. researchgate.netnih.gov

Key transformations and applications include:

Conversion to Epoxides: Vicinal diols can be converted into epoxides, which are highly valuable three-membered ring structures. These epoxides are electrophilic and can be opened by a wide range of nucleophiles, allowing for the stereospecific introduction of new functional groups. This strategy is a cornerstone in the synthesis of the antihypertensive drug nebivolol. nih.gov

Oxidative Cleavage: The carbon-carbon bond of a vicinal diol can be cleaved under oxidative conditions (e.g., using sodium periodate (B1199274) or lead tetraacetate) to form two carbonyl compounds (aldehydes or ketones). This reaction is a powerful tool for breaking down larger molecules into smaller, manageable fragments or for synthesizing dicarboxylic acids from cyclic diols. Fe-ZSM-5 zeolites have been shown to be effective catalysts for this transformation under mild conditions. dtu.dk

Deoxydehydration (DODH): Vicinal diols can be converted into alkenes through a deoxydehydration reaction. This transformation is the reverse of dihydroxylation and is typically catalyzed by metal-oxo complexes (e.g., molybdenum or rhenium-based) using a sacrificial reductant. royalsocietypublishing.org It serves as a method to generate unsaturation within a molecule.

Table 2: Synthetic Transformations of Vicinal Diols

| Starting Material | Reagents/Catalyst | Product Functional Group | Application Example | Reference |

| Vicinal Diol | 1) TsCl, pyridine; 2) NaH | Epoxide | Intermediate for Nebivolol Synthesis | nih.gov |

| Vicinal Diol | NaIO₄ or H₂O₂/Fe-ZSM-5 | Aldehyde/Ketone | Production of Renewable Carboxylic Acids | dtu.dk |

| Vicinal Diol | Re₂O₇, Secondary Alcohol | Alkene | Synthesis of Unsaturated Compounds | royalsocietypublishing.org |

Application as Model Compounds for Fundamental Mechanistic Studies

The well-defined structure and reactivity of vicinal diols make them excellent model compounds for investigating the mechanisms of a variety of chemical reactions.

Studying Catalytic Cycles: Reactions involving vicinal diols, such as the deoxydehydration (DODH) process, have been studied to understand complex catalytic cycles. For example, investigations into rhenium and molybdenum-catalyzed DODH have elucidated the role of the metal-oxo bond and the mechanisms of reduction, including transfer hydrogenation from secondary alcohols. royalsocietypublishing.org

Investigating Organocatalysis: The selective functionalization of diols using organocatalysts provides a platform for mechanistic inquiry. For instance, the use of boronic acid catalysts to selectively oxidize 1,2-diols is proposed to proceed through a cyclic boronate ester intermediate. Understanding the kinetics and intermediates in such pathways allows for the rational design of more efficient and selective catalysts. rsc.org

Probing Reaction Pathways: The oxidative cleavage of various terminal vicinal diols using catalysts like Fe-ZSM-5 helps in understanding how factors like pore size and active site distribution affect reaction rates and product selectivity. These studies are crucial for designing catalysts to convert biomass-derived feedstocks into valuable chemicals. dtu.dk

Q & A

Basic: What synthetic methodologies are effective for preparing 1,1-Diphenyl-butane-1,2-diol?

Methodological Answer :

The synthesis of this compound can be achieved via acid-catalyzed condensation reactions between benzaldehyde derivatives and diols. For example, analogous compounds like 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB) are synthesized using 4-methylcatechol and butyraldehyde under acidic conditions . Key steps include:

Reagent selection : Use aromatic alcohols (e.g., substituted benzaldehyde) and diols.

Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

Reduction steps : Catalytic hydrogenation or NaBH₄ may reduce intermediates to the final diol.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the product.

Basic: How can spectroscopic techniques characterize the structure of this compound?

Methodological Answer :

A combination of NMR, IR, and HPLC is critical:

- ¹H/¹³C NMR : Identify hydroxyl protons (δ ~4–5 ppm) and phenyl group signals (δ ~7.1–7.3 ppm). Vicinal diols exhibit splitting patterns due to coupling between adjacent OH groups .

- IR spectroscopy : OH stretching vibrations (~3200–3600 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) confirm diol functionality .

- HPLC with chiral columns : Resolve enantiomers using columns like Chiralpak AD-H (n-hexane/2-propanol eluent) to assess stereochemical purity .

Advanced: How to design molecular docking studies to evaluate this compound’s antiviral potential?

Methodological Answer :

Based on studies of structurally similar diols (e.g., 1,1-diphenyl propane-1,2-diol):

Target selection : Use viral proteins (e.g., SARS-CoV-2 spike glycoprotein) .

Software tools : AutoDock Vina or Schrödinger Suite for docking simulations.

Binding site analysis : Focus on hydrogen/hydrophobic interactions with amino acids (e.g., B-chain residues of spike protein) .

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., Etravirine) and perform MD simulations for stability assessment.

Advanced: How to resolve contradictions between bioactivity and genotoxicity data in preclinical studies?

Methodological Answer :

When genotoxicity concerns arise (e.g., benzene-1,2-diol’s "Muta 2" classification ), employ:

Tiered testing :

- In vitro : Ames test (bacterial reverse mutation) and micronucleus assay.

- In vivo : Rodent micronucleus or Comet assays.

Dose-response analysis : Compare NOAEL (No Observed Adverse Effect Level) with bioactive concentrations.

Mechanistic studies : Assess whether genotoxicity is threshold-dependent (non-DNA reactive) or arises from metabolites.

TTC (Threshold of Toxicological Concern) : If exposure levels exceed TTC for DNA-reactive mutagens (~0.15 μg/day), prioritize structural modifications .

Advanced: What structure-activity relationships (SARs) govern the antioxidant properties of this compound derivatives?

Methodological Answer :

Key SAR insights from analogs like BMB :

Phenyl substitution : Electron-donating groups (e.g., -CH₃) enhance radical scavenging (DPPH assay).

Diol configuration : Vicinal diols with planar geometry improve chelation of pro-oxidant metals (e.g., Fe³⁺).

Steric effects : Bulky substituents reduce accessibility to reactive oxygen species (ROS).

Evaluation methods :

- Rancimat test : Measure oxidative stability in lipid matrices.

- DPPH/ABTS assays : Quantify radical scavenging efficiency (IC₅₀ values).

Advanced: How to analyze hydrogen-bonding interactions in this compound using computational and experimental methods?

Methodological Answer :

For vicinal diols, hydrogen bonding is critical for conformational stability:

Computational modeling :

- DFT calculations : Use hybrid functionals (e.g., B3LYP) with triple-zeta basis sets to predict OH stretching frequencies (~3560–3700 cm⁻¹) .

- Relaxation path analysis : Identify low-energy conformers and intramolecular H-bond strengths.

Experimental validation :

- Raman jet spectroscopy : Resolve OH stretching fundamentals in gas-phase samples.

- X-ray crystallography : Determine crystal packing and intermolecular H-bond networks.

Advanced: What experimental models can assess the nephrotoxicity or metabolic fate of this compound?

Methodological Answer :

Adapt protocols from ethane-1,2-diol studies :

In vivo models : Administer the compound orally to rodents (e.g., 1% in drinking water for 28 days) and monitor:

- Calcium oxalate (CaOx) deposition : Kidney histopathology (Von Kossa staining).

- Biomarkers : Serum creatinine, BUN, and urinary oxalate levels.

In vitro hepatocyte assays : Trace metabolic pathways (e.g., oxidation to glyoxylic acid) using LC-MS/MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.